![molecular formula C13H12N2O3S B14359722 Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- CAS No. 90579-02-5](/img/structure/B14359722.png)
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- is an organosulfur compound with a complex structure that includes aromatic rings, a sulfonic acid group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- typically involves the reaction of benzenesulfonic acid with phenylmethylenehydrazine. The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol to facilitate the reaction. The process may require heating to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- may involve large-scale sulfonation processes where benzene is treated with sulfur trioxide and fuming sulfuric acid to form benzenesulfonic acid. This intermediate is then reacted with phenylmethylenehydrazine under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- involves its interaction with molecular targets through its sulfonic acid and hydrazone groups. These functional groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- 4-Methylbenzenesulfonic acid
- Sulfanilic acid
Uniqueness
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to other sulfonic acids
Properties
CAS No. |
90579-02-5 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-(2-benzylidenehydrazinyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O3S/c16-19(17,18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H,(H,16,17,18) |
InChI Key |
IBBXPWKHQZNFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


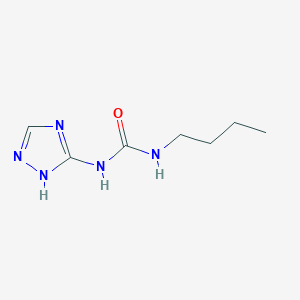
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
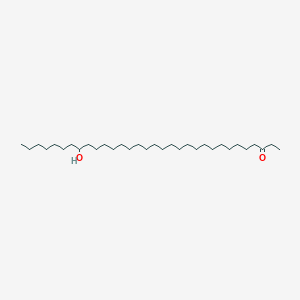

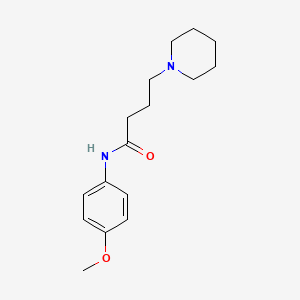
![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
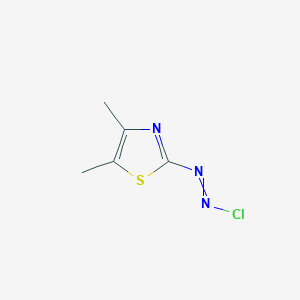
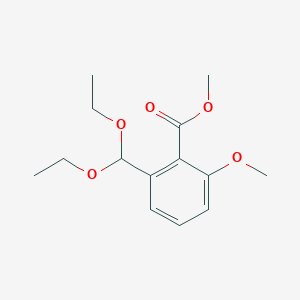
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
